
2-((Diphenylmethylene)amino)propane-1,3-diol
Descripción general
Descripción
Synthesis Analysis
Starting from commercially available 2-amino-1,3-propane diols, a variety of functional cyclic carbonate monomers were synthesized through a general two-step strategy. First, the amino group was chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates .Molecular Structure Analysis
The molecular structure of “2-((Diphenylmethylene)amino)propane-1,3-diol” consists of 16 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.Chemical Reactions Analysis
In the synthesis process, the amino group was chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates. These intermediates were then cyclized in an intramolecular fashion to generate a series of functional aliphatic six-membered cyclic carbonate monomers .Physical And Chemical Properties Analysis
The molecular weight of “2-((Diphenylmethylene)amino)propane-1,3-diol” is 255.31 g/mol. The predicted density is 1.09±0.1 g/cm3, and the predicted boiling point is 426.0±45.0 °C .Aplicaciones Científicas De Investigación
Synthesis of Aliphatic Cyclic Carbonate Monomers
- Scientific Field: Polymer Chemistry
- Application Summary: 2-Amino-1,3-propane diols serve as a versatile platform for the synthesis of aliphatic cyclic carbonate monomers . These monomers are used in the production of biodegradable polymers, which have applications in the development of biomedical and environmentally friendly products .
- Methods of Application: The amino group of 2-amino-1,3-propane diols is chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates. These intermediates are then cyclized in an intramolecular fashion to generate a series of functional aliphatic six-membered cyclic carbonate monomers .
- Results/Outcomes: The approach allows for the concurrent installation of two different functional groups. Selected monomers were subjected to organo-catalytic ring opening polymerization to produce well-defined homopolymers and copolymers with controlled composition .
Contaminant in Food Products
- Scientific Field: Food Safety
- Application Summary: 3-Monochloro-propane-1,2-diol (3-MCPD), a compound similar to 2-((Diphenylmethylene)amino)propane-1,3-diol, is a member of a group of contaminants known as chloropropanols . It is a by-product in soy sauce and in hydrolysed vegetable protein produced through acid hydrolysis .
- Results/Outcomes: 3-MCPD is usually present in trace amounts, although individual samples may contain high levels. It is considered an undesirable contaminant in food .
Synthesis of 2-Amino-2`Bromo-Propane-1,3-Diol
- Scientific Field: Organic Chemistry
- Application Summary: 2-Amino-2`bromo-propane-1,3-diol has been synthesized from Bronopol . This compound is prepared by treating bronopol with Sn and HCl, then heating .
- Methods of Application: The synthesis involves the reduction of Bronopol into a corresponding amino compound . This process has not been isolated so far, and several attempts were made to reduce bronopol into 2-amino-2`bromo-propane-1,3 diol .
- Results/Outcomes: The synthesized compound was isolated and purified, resulting in a white solid . The compound was characterized by NMR C13NMR and IR spectroscopy . The newly synthesized compound was also evaluated for microbiological activity .
Synthesis of Diamine-Functional Bisphthalonitrile Resins
- Scientific Field: Polymer Chemistry
- Application Summary: Diamine-functional bisphthalonitrile resins with self-promoted cure behavior have been synthesized . These resins are considered high-performance polymers because they possess outstanding properties such as high-temperature resistance, flame retardation, radiation resistance, low water absorption, good mechanical strength, and dimensional stability .
- Methods of Application: The synthesis involves the treatment of bronopol with Sn and HCl, then heating . The synthesized compound is isolated and purified .
- Results/Outcomes: The synthesized compound was characterized by NMR C13NMR and IR spectroscopy . The newly synthesized compound was also evaluated for microbiological activity .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(benzhydrylideneamino)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-11-15(12-19)17-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,18-19H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREMMXNHVQENOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC(CO)CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301247185 | |
| Record name | 1,3-Propanediol, 2-[(diphenylmethylene)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301247185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Diphenylmethylene)amino)propane-1,3-diol | |
CAS RN |
1624261-16-0 | |
| Record name | 1,3-Propanediol, 2-[(diphenylmethylene)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1624261-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol, 2-[(diphenylmethylene)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301247185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



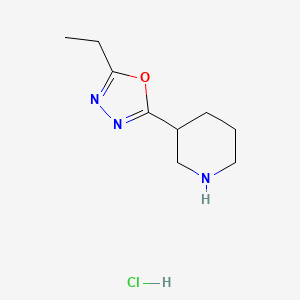


![Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1405297.png)
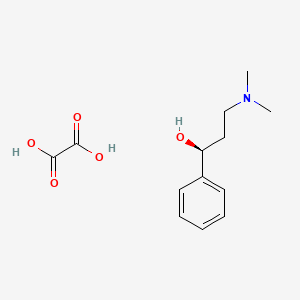
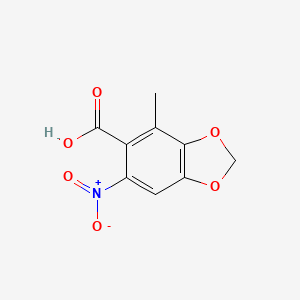
![benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate](/img/structure/B1405300.png)
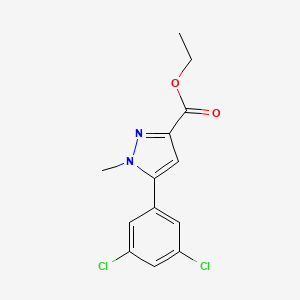
![(2R,3R)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B1405303.png)

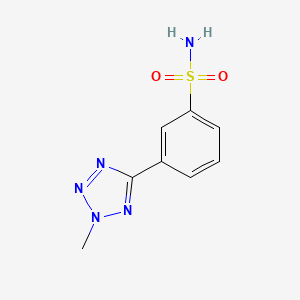

![2-[(2-Fluorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1405308.png)
![N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N'-[1-(2,5-dimethoxy-phenyl)-meth-(E)-ylidene]-hydrazine](/img/structure/B1405311.png)